molecular formula C12H14O4 B3215012 2-(2,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid CAS No. 1157138-78-7

2-(2,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B3215012
CAS No.: 1157138-78-7
M. Wt: 222.24
InChI Key: GACWXAABXADULL-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid is an organic compound that features a cyclopropane ring attached to a phenyl group substituted with two methoxy groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable phenyl precursor. One common method is the reaction of 2,5-dimethoxybenzyl chloride with diazomethane to form the cyclopropane ring. The reaction conditions often include the use of a strong base such as potassium tert-butoxide and an inert atmosphere to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydride or potassium carbonate in the presence of suitable electrophiles.

Major Products:

    Oxidation: Formation of 2,5-dimethoxybenzaldehyde or 2,5-dimethoxybenzoic acid.

    Reduction: Formation of 2-(2,5-dimethoxyphenyl)cyclopropanol or 2-(2,5-dimethoxyphenyl)cyclopropanal.

    Substitution: Formation of various substituted phenylcyclopropane derivatives.

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

    2-(2,5-Dimethoxyphenyl)cyclopropylamine: A compound with a similar structure but with an amine group instead of a carboxylic acid.

    2-(2,5-Dimethoxyphenyl)cyclopropanol: A compound with a hydroxyl group instead of a carboxylic acid.

Uniqueness: 2-(2,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid is unique due to its combination of a cyclopropane ring and a carboxylic acid group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-15-7-3-4-11(16-2)9(5-7)8-6-10(8)12(13)14/h3-5,8,10H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACWXAABXADULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(2,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid
Reactant of Route 3
2-(2,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid
Reactant of Route 4
2-(2,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid
Reactant of Route 5
2-(2,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid
Reactant of Route 6
2-(2,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid

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